Levonorgestrel Impurity W
CAS No.: 155683-59-3
Cat. No.: VC0195232
Molecular Formula: C22H26O
Molecular Weight: 306.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155683-59-3 |
---|---|
Molecular Formula | C22H26O |
Molecular Weight | 306.44 |
IUPAC Name | (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1 |
SMILES | CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4 |
Introduction
Chemical Identity and Nomenclature
Levonorgestrel Impurity W is known by several different identifiers and nomenclatures in scientific literature and commercial catalogues.
Basic Identification
Table 1: Primary Identification Parameters
Parameter | Information |
---|---|
CAS Number | 155683-59-3 |
European Pharmacopoeia (EP) Designation | Levonorgestrel Impurity W |
Molecular Formula | C₂₁H₂₄O₂ |
Molecular Weight | 308.4 g/mol |
Creation Date | 2017-04-10 |
Modification Date | 2025-04-05 |
Nomenclature
The compound is referenced by multiple systematic and common names in the scientific literature:
Table 2: Nomenclature and Alternative Names
Type | Name |
---|---|
IUPAC Name | (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Common Synonyms | Δ5(10),6,8(9)-D-(-)-Norgestrel |
Alternative Name | 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-5,7,9-trien-20-yn-3-one |
European Pharmacopoeia | Levonorgestrel impurity W [EP] |
UNII Identifier | B3ZN3KL2LV |
Chemical Structure and Properties
Structural Characteristics
Levonorgestrel Impurity W is a modified steroid structure, closely related to its parent compound levonorgestrel. It features a cyclopenta[a]phenanthren ring system with specific stereochemistry at positions 13S, 14S, and 17R .
Table 3: Structural Identifiers
Identifier Type | Notation |
---|---|
SMILES | CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4 |
InChI | InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1 |
InChIKey | WWHYYFPSWOYNJF-ACRUOGEOSA-N |
Physical Properties
The compound possesses specific physical and chemical properties that facilitate its identification and analysis in pharmaceutical preparations.
Table 4: Physical and Chemical Properties
Solubility Characteristics
The compound has limited solubility in common organic solvents, which affects its handling in analytical procedures.
Table 5: Solubility Profile
Solvent | Solubility Level |
---|---|
Chloroform | Slightly soluble |
DMSO | Slightly soluble |
Methanol | Very slightly soluble |
Analytical Characterization
Spectroscopic Analysis
Various spectroscopic techniques are employed for the characterization and identification of Levonorgestrel Impurity W in pharmaceutical samples.
Table 6: Common Analytical Techniques
Technique | Application |
---|---|
HPLC | Primary method for purity determination |
NMR Spectroscopy | Structural confirmation |
Mass Spectrometry | Molecular weight confirmation and fragmentation pattern |
UV Spectroscopy | Absorption maxima at 210 nm |
Specific Rotation | Chiral identity confirmation |
Chromatographic Behavior
In analytical chromatography, Levonorgestrel Impurity W exhibits characteristic retention behavior that aids in its identification and quantification.
Table 7: Chromatographic Parameters
Source | Purity | Analytical Method | Reference |
---|---|---|---|
LGC Standards | 99.58% | HPLC (210 nm) | |
ESS | 98.2% | HPLC | |
Generally Required | >95% | Various |
Pharmaceutical Significance
Regulatory Context
Levonorgestrel Impurity W holds particular importance in the regulatory framework governing pharmaceutical products containing levonorgestrel.
Table 10: Regulatory Significance
Method Development for Detection
Specific analytical methodologies have been developed for the detection and quantification of Levonorgestrel Impurity W in pharmaceutical preparations.
Table 11: Analytical Method Parameters
Applications in Pharmaceutical Research
Quality Control Applications
Levonorgestrel Impurity W serves critical functions in pharmaceutical quality control processes.
Table 12: Quality Control Applications
Research Applications
Beyond quality control, the compound has value in various research contexts.
Table 13: Research Applications
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